Dopamine vs. Norepinephrine Transporter Selectivity
Amineptine demonstrates marked selectivity for the dopamine transporter (DAT) over the norepinephrine transporter (NET). In competitive binding studies using rat striatal membranes, the apparent affinity of amineptine for the DAT-associated binding site (labeled by ³H-GBR 12783) was >150-fold higher than its affinity for the NET binding site (labeled by ³H-desipramine) on rat cortical membranes [1]. This contrasts sharply with classical TCAs like desipramine, which potently inhibit NET.
| Evidence Dimension | Binding Affinity Ratio (DAT/NET) |
|---|---|
| Target Compound Data | Apparent affinity for DAT binding site >150-fold higher than for NET binding site |
| Comparator Or Baseline | Desipramine (potent NET inhibitor; for reference, amineptine's low NET affinity) |
| Quantified Difference | >150-fold selectivity for DAT over NET |
| Conditions | In vitro binding assay on rat striatal and cortical membranes; ³H-GBR 12783 (DAT ligand) and ³H-desipramine (NET ligand) |
Why This Matters
This selectivity profile ensures that procurement of amineptine, rather than a generic TCA, is essential for research focused on dopaminergic mechanisms without confounding noradrenergic effects.
- [1] Bonnet JJ, Chagraoui A, Protais P, Costentin J. Interactions of amineptine with the neuronal dopamine uptake system: neurochemical in vitro and in vivo studies. J Neural Transm. 1987;69(3-4):211-20. doi: 10.1007/BF01244342. View Source
